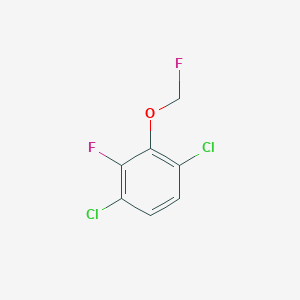

1,4-Dichloro-2-fluoro-3-(fluoromethoxy)benzene

CAS No.:

Cat. No.: VC18817428

Molecular Formula: C7H4Cl2F2O

Molecular Weight: 213.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4Cl2F2O |

|---|---|

| Molecular Weight | 213.01 g/mol |

| IUPAC Name | 1,4-dichloro-2-fluoro-3-(fluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H4Cl2F2O/c8-4-1-2-5(9)7(6(4)11)12-3-10/h1-2H,3H2 |

| Standard InChI Key | FZDVJLOWNFJQFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)OCF)F)Cl |

Introduction

Molecular Structure and Properties

The molecular architecture of 1,4-dichloro-2-fluoro-3-(fluoromethoxy)benzene is defined by its benzene core substituted at positions 1, 2, 3, and 4. Key structural features include:

-

Chlorine atoms at positions 1 and 4, enhancing electrophilic substitution reactivity.

-

Fluorine at position 2, contributing to metabolic stability in derived compounds.

-

Fluoromethoxy group (-OCH₂F) at position 3, introducing steric and electronic effects .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄Cl₂F₂O |

| Molecular Weight | 213.01 g/mol |

| IUPAC Name | 1,4-dichloro-2-fluoro-3-(fluoromethoxy)benzene |

| Canonical SMILES | C1=CC(=C(C(=C1Cl)OCF)F)Cl |

| InChI Key | FZDVJLOWNFJQFH-UHFFFAOYSA-N |

| PubChem CID | 118830407 |

The compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) reactions, while the fluoromethoxy group enhances lipophilicity, a critical factor in drug design .

Chemical Reactivity and Applications

The compound’s reactivity is governed by the interplay of its substituents:

Nucleophilic Aromatic Substitution (NAS)

-

Chlorine and fluorine activate the ring toward NAS, enabling reactions with amines, alkoxides, or thiols.

-

Example: Reaction with piperazine yields derivatives with enhanced bioavailability .

Cross-Coupling Reactions

Industrial Applications

-

Pharmaceuticals: Serves as an intermediate in antiviral and anticancer agents.

-

Agrochemicals: Used in synthesizing herbicides with improved environmental stability.

Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 51–53.5°C (estimated) |

| Solubility | Insoluble in water; soluble in DCM, THF |

| Stability | Stable under inert atmospheres |

The compound’s low water solubility necessitates organic solvents for reactions, while its stability under anhydrous conditions simplifies storage .

Recent Research and Future Directions

Recent studies focus on:

-

Green Synthesis: Developing solvent-free reactions to reduce waste .

-

Biological Activity: Screening derivatives for antimicrobial and antitumor properties .

-

Environmental Impact: Assessing biodegradation pathways to address persistence concerns.

Future research should prioritize catalytic methods to enhance synthetic efficiency and explore the compound’s potential in advanced materials, such as liquid crystals or polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume